molecular formula C23H20N4O4S B12209768 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12209768
M. Wt: 448.5 g/mol
InChI Key: RHFSYEAAIGINCE-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features multiple functional groups, including oxadiazole, thiazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and thiazole intermediates, followed by their coupling under specific conditions.

    Oxadiazole Formation: This step might involve the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiazole Formation: This could involve the reaction of a thioamide with a haloketone.

    Coupling Reaction: The final step would involve the coupling of the oxadiazole and thiazole intermediates with the benzamide derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the thiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide: Unique due to its specific combination of functional groups.

    Other Oxadiazole-Thiazole Compounds: Similar structures but with different substituents or linkages.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H20N4O4S/c1-4-13-30-18-11-7-16(8-12-18)21(28)26-23-24-14(2)19(32-23)22-25-20(27-31-22)15-5-9-17(29-3)10-6-15/h4-12H,1,13H2,2-3H3,(H,24,26,28)

InChI Key

RHFSYEAAIGINCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC=C)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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